molecular formula C18H22O2 B14681944 Benzene, 1,1'-(1,2-diethoxy-1,2-ethanediyl)bis- CAS No. 34421-90-4

Benzene, 1,1'-(1,2-diethoxy-1,2-ethanediyl)bis-

Cat. No.: B14681944
CAS No.: 34421-90-4
M. Wt: 270.4 g/mol
InChI Key: VJOZEPWBHJOUCO-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18O2. It is also known as 1,2-Dibenzyloxyethane. This compound is characterized by the presence of two benzene rings connected by a 1,2-diethoxyethane bridge. It is a colorless liquid with a mild aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chloride ions from benzyl chloride, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.

    Reduction: It can be reduced to form benzyl alcohol.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzene and bromobenzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the benzene rings and the ethoxy groups.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methoxy-]

Uniqueness

Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is unique due to the presence of the 1,2-diethoxyethane bridge, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, making it valuable in specific applications such as organic synthesis and biochemical research.

Properties

CAS No.

34421-90-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(1,2-diethoxy-2-phenylethyl)benzene

InChI

InChI=1S/C18H22O2/c1-3-19-17(15-11-7-5-8-12-15)18(20-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

VJOZEPWBHJOUCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OCC

Origin of Product

United States

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